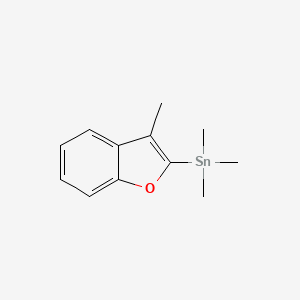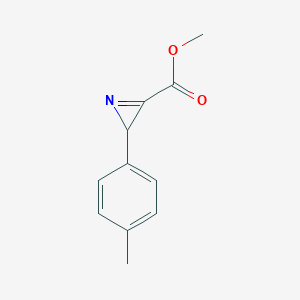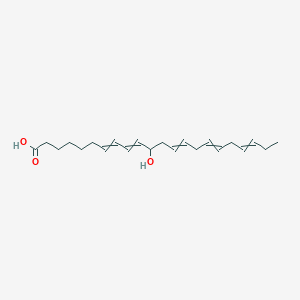![molecular formula C8H20OSi2 B14344794 Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane CAS No. 105517-99-5](/img/structure/B14344794.png)
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane is an organosilicon compound that features a vinyl group attached to a silicon atom, which is further bonded to a methoxy group and two dimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane typically involves the hydrosilylation reaction, where a vinylsilane reacts with a hydrosilane in the presence of a catalyst. Common catalysts for this reaction include platinum-based compounds such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated products.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to a variety of functionalized silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce a wide range of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which are valued for their durability and flexibility.
Wirkmechanismus
The mechanism by which Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane exerts its effects involves the interaction of the vinyl group with various molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, leading to the formation of stable networks. The methoxy group can participate in hydrolysis reactions, forming silanols that further react to form siloxane bonds. These interactions contribute to the compound’s ability to modify surfaces and enhance material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane is unique due to the presence of both a vinyl group and a methoxy(dimethyl)silyl group. This combination allows for versatile reactivity, enabling the compound to participate in a wide range of chemical reactions. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various applications.
Eigenschaften
CAS-Nummer |
105517-99-5 |
|---|---|
Molekularformel |
C8H20OSi2 |
Molekulargewicht |
188.41 g/mol |
IUPAC-Name |
ethenyl-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C8H20OSi2/c1-7-10(3,4)8-11(5,6)9-2/h7H,1,8H2,2-6H3 |
InChI-Schlüssel |
WGTFPUGVBSUQBK-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(C)C[Si](C)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


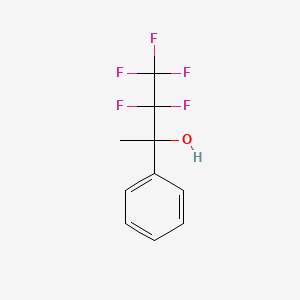
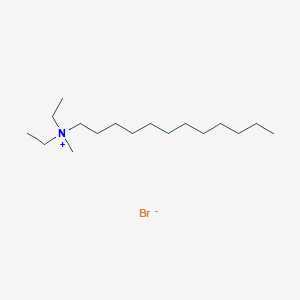
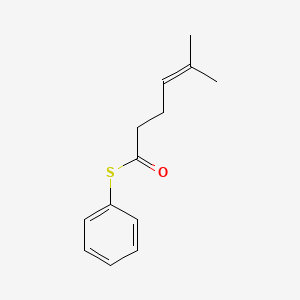
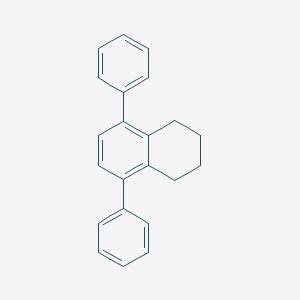
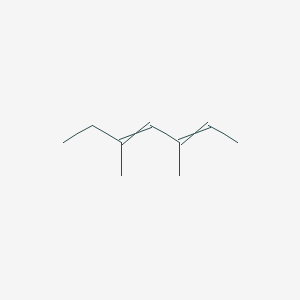
![Bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B14344749.png)
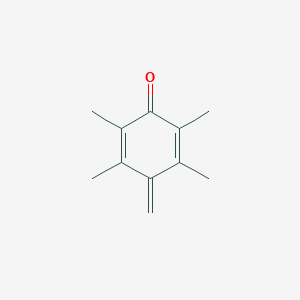
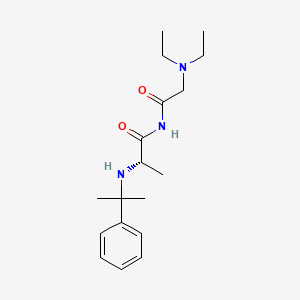
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
